molecular formula C6H8BNO3 B14856640 (3-Amino-5-hydroxyphenyl)boronic acid

(3-Amino-5-hydroxyphenyl)boronic acid

Cat. No.: B14856640
M. Wt: 152.95 g/mol
InChI Key: BEJVVEVLQGKTIT-UHFFFAOYSA-N
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Description

(3-Amino-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-hydroxyphenyl)boronic acid typically involves the reaction of 3-nitrophenylboronic acid with reducing agents to convert the nitro group to an amino group. This process can be carried out under mild conditions using reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (3-Amino-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity. The boronic acid moiety interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function .

Comparison with Similar Compounds

  • 3-Aminophenylboronic acid
  • 5-Hydroxyphenylboronic acid
  • 4-Amino-3-hydroxyphenylboronic acid

Comparison: (3-Amino-5-hydroxyphenyl)boronic acid is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H8BNO3

Molecular Weight

152.95 g/mol

IUPAC Name

(3-amino-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H8BNO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H,8H2

InChI Key

BEJVVEVLQGKTIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)O)N)(O)O

Origin of Product

United States

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